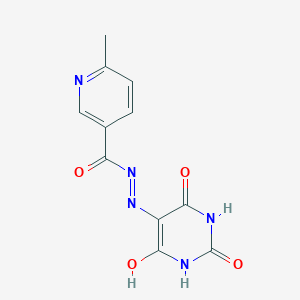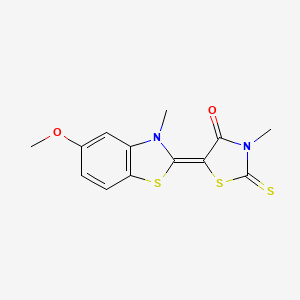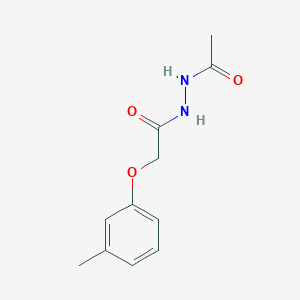
6-methyl-N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE typically involves the reaction of cyanuric acid derivatives with appropriate nucleophiles. One common method includes the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions, often in the presence of solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) . The reaction conditions usually require temperatures around 190–195°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free conditions or the use of environmentally friendly solvents are also considered to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications. For example, nucleophilic substitution can yield derivatives with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s multiple carbonyl groups and nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activities, disrupt microbial cell walls, or interfere with cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide: Shares a similar diazinane ring structure but differs in the substituents attached to the ring.
2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid Derivatives: Contains a triazinane ring and is used in similar chemical reactions.
Uniqueness
6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific combination of a pyridine ring and a diazinane ring, along with multiple carbonyl groups.
Eigenschaften
Molekularformel |
C11H9N5O4 |
|---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N5O4/c1-5-2-3-6(4-12-5)8(17)16-15-7-9(18)13-11(20)14-10(7)19/h2-4H,1H3,(H3,13,14,18,19,20) |
InChI-Schlüssel |
PJFJPVANELCGTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)N=NC2=C(NC(=O)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11689170.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11689184.png)
![3-methyl-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689192.png)
![N'-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11689197.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11689198.png)
![methyl 4-[(E)-(3-{[(3,4-dichlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11689203.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11689213.png)
![2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11689220.png)
![(3E)-1-(3-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689221.png)

![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)](/img/structure/B11689230.png)
![5-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11689231.png)
![4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11689252.png)
